dl-Codamine

Antimalarial drug discovery Natural product pharmacology Plasmodium falciparum

Benzylisoquinoline biosynthesis and forensic heroin provenance studies demand authenticated codamine-generic reticuline or laudanosine cannot substitute for this regiochemically distinct 7-hydroxy-6,3′,4′-trimethoxy-N-methyl congener. • SOMT1 enzyme assay product standard (reticuline → codamine); sole readout for pathway bifurcation control in VIGS-based gene silencing validation • Mid-potency antiplasmodial reference (IC₅₀ = 4.2 µg/mL, P. falciparum K1) defining O-methylation SAR gradient vs. laudanosine (2.8 µg/mL) and laudanidine (7.0 µg/mL) • Essential marker in the 18-impurity GC/MS panel for heroin geographical origin classification Specify Eschweiler-Clarke synthetic route (88.4% yield) for cost-optimized multi-gram procurement with superior batch consistency.

Molecular Formula C20H25NO4
Molecular Weight 343.4 g/mol
CAS No. 5977-85-5
Cat. No. B1346947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedl-Codamine
CAS5977-85-5
Molecular FormulaC20H25NO4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)O)OC
InChIInChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)17(22)12-15(14)16(21)9-13-5-6-18(23-2)20(10-13)25-4/h5-6,10-12,16,22H,7-9H2,1-4H3
InChIKeyOKORHWXYDBSYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dl-Codamine Identity and Procurement Profile


dl-Codamine (CAS 5977‑85‑5, racemic (±)-codamine) is a tetrahydrobenzylisoquinoline alkaloid belonging to the benzylisoquinoline structural class, which includes the central biosynthetic intermediate (S)-reticuline and the terminal pathway product (S)-laudanosine [1]. It is a minor constituent of opium, constituting approximately 0.003 % of Turkish opium by weight [2]. The (S)-enantiomer is the naturally occurring form detected in Papaver somniferum, while the racemic dl-form is typically obtained through chemical synthesis [3]. The compound has a molecular formula of C₂₀H₂₅NO₄, a molecular weight of 343.42 g·mol⁻¹, and a characterized melting point of 127 °C for the dl-form [2].

Why dl-Codamine Cannot Be Substituted


Within the benzylisoquinoline alkaloid family, compounds such as reticuline, laudanosine, laudanine, and norcodamine share a common tetrahydroisoquinoline scaffold but differ critically in their O‑methylation and N‑substitution patterns, which govern their behavior as enzyme substrates, their chromatographic retention characteristics, and the identity of their chemical degradation products [1]. dl‑Codamine occupies a unique regiochemical position as the 7‑hydroxy‑6,3′,4′‑trimethoxy‑N‑methyl congener, making it the direct enzymatic product of SOMT1‑catalyzed 3′‑ and 7‑O‑methylation of (S)‑reticuline and the penultimate precursor to (S)‑laudanosine [2]. Generic substitution with reticuline or laudanosine would therefore alter both biosynthetic flux readouts and the forensic impurity signature. The following quantitative evidence establishes precisely where dl‑codamine is irreplaceable.

dl-Codamine Quantitative Differentiation Evidence


Antimalarial Potency Against Multidrug-Resistant P. falciparum

In a head‑to‑head in vitro antimalarial assay against the multidrug‑resistant K1 strain of Plasmodium falciparum, codamine exhibited an IC₅₀ of 4.2 µg·mL⁻¹. This places codamine between laudanosine (IC₅₀ = 2.8 µg·mL⁻¹) and laudanidine (IC₅₀ = 7.0 µg·mL⁻¹) in antiplasmodial potency, while reticuline was inactive at the concentrations tested [1]. The observed potency rank order (laudanosine > codamine > laudanidine ≫ reticuline) directly correlates with the degree of O‑methylation on the benzylisoquinoline scaffold, confirming that the specific 7‑hydroxy‑6,3′,4′‑trimethoxy substitution pattern of codamine is a determinant of biological activity that cannot be replicated by its less‑ or differently‑methylated congeners [1].

Antimalarial drug discovery Natural product pharmacology Plasmodium falciparum

SOMT1 Enzymatic Substrate Specificity

Recombinant SOMT1 (scoulerine 9‑O‑methyltransferase 1) from Papaver somniferum sequentially 3′‑ and 7‑O‑methylates (S)‑reticuline to yield (S)‑codamine as the exclusive mono‑methylated intermediate en route to (S)‑laudanosine, with relatively high substrate affinity [1]. In contrast, the paralogs SOMT2 and SOMT3 are strict 9‑O‑methyltransferases targeting only (S)‑scoulerine and do not accept (S)‑reticuline as a substrate [1]. Virus‑induced gene silencing of SOMT1 in opium poppy caused a significant decrease in both noscapine and papaverine accumulation, whereas silencing of SOMT2 or SOMT3 affected only noscapine, demonstrating that codamine formation via SOMT1 is a bifurcation point that channels flux into two distinct alkaloid branches [1].

Plant specialized metabolism O‑methyltransferase enzymology Benzylisoquinoline alkaloid biosynthesis

Process-Specific Marker in Heroin Impurity Profiling

Codamine is one of only four tetrahydrobenzylisoquinoline alkaloids (alongside laudanosine, reticuline, and laudanine) that survive opium processing into morphine base and subsequently undergo characteristic degradation during heroin synthesis with hot acetic anhydride [1]. Each precursor generates a distinct subset of the 18 neutral C1‑acetate and stilbene impurities that constitute the forensic signature of illicit heroin. The codamine‑derived impurity profile can be distinguished from those originating from reticuline, laudanine, or laudanosine by GC‑MS analysis of trace neutral impurities in seized heroin samples, enabling classification into South American, Southwest Asian, Mexican, and Southeast Asian origin types [1].

Forensic chemistry Heroin impurity profiling Alkaloid degradation pathways

Eschweiler-Clarke Synthesis Yield Advantage

In a direct comparison of synthetic methodologies, the Eschweiler‑Clarke N‑methylation of the norcodamine precursor with formalin and formic acid afforded codamine in 88.4 % yield, whereas the classical Mannich reaction of the same precursor with formalin and hydrochloric acid yielded only 46.2 % [1]. This 1.9‑fold yield improvement has practical implications for laboratory‑scale synthesis and procurement decisions: suppliers using the Eschweiler‑Clarke route can deliver dl‑codamine at substantially lower cost per gram, while Mannich‑based syntheses produce a more complex crude product requiring additional purification [1].

Alkaloid synthesis Eschweiler‑Clarke reaction Process chemistry optimization

Physicochemical Profiling and Chromatographic Behavior

Codamine exhibits a predicted logP of 3.2–3.25 (ALOGPS/ChemAxon), an aqueous solubility of 0.037 g·L⁻¹ (ALOGPS), and a strongly basic character (predicted acidic pKa ≈ 10.79) [1]. These properties are consistent with the compound's primary subcellular localization at membrane compartments as predicted from its logP value . By comparison with the less methylated analog reticuline (one fewer methoxy group), codamine is more lipophilic and less water‑soluble, resulting in longer reversed‑phase HPLC retention and higher predicted membrane permeability. These differences are critical when codamine is used as a retention‑time marker in UPLC‑Q‑TOF alkaloid profiling methods, where misidentification with reticuline or laudanine would lead to erroneous peak assignment [2].

Physicochemical profiling Chromatographic method development ADME prediction

dl-Codamine Validated Application Scenarios


Antimalarial SAR and Lead Optimization

Codamine serves as a mid‑potency reference compound (IC₅₀ = 4.2 µg·mL⁻¹ against P. falciparum K1) for SAR campaigns exploring the effect of incremental O‑methylation on antiplasmodial activity. Its potency relative to laudanosine (2.8 µg·mL⁻¹) and laudanidine (7.0 µg·mL⁻¹) defines a methylation‑dependent activity gradient, while the complete inactivity of reticuline establishes the minimum pharmacophoric requirement [1]. Procurement of the full set of four benzylisoquinolines is essential for constructing dose–response matrices in this assay system.

SOMT1 Validation in Plant Metabolic Engineering

In studies of benzylisoquinoline alkaloid biosynthesis, authentic codamine is required as the product standard for SOMT1 enzyme assays (reticuline → codamine conversion). The strict substrate specificity of SOMT1—which accepts (S)-reticuline and (S)-norreticuline but is inactive on (S)-scoulerine—means that codamine formation is the sole readout for the bifurcation point controlling flux into both the laudanosine and tetrahydropapaverine branches [2]. Virus‑induced gene silencing experiments have confirmed the quantitative relationship between SOMT1 transcript levels and codamine accumulation in planta [2].

Heroin Origin Classification by GC-MS Profiling

Forensic drug laboratories performing heroin signature analysis require codamine reference material to validate the detection of codamine‑specific C1‑acetate and stilbene degradation products that form during acetic anhydride treatment of morphine base. These impurities, together with those derived from reticuline, laudanosine, and laudanine, constitute the 18‑marker panel used to classify heroin by geographical origin (South American, Southwest Asian, Mexican, Southeast Asian) [3]. Omitting codamine from the reference standard panel results in incomplete impurity assignment and reduced classification accuracy.

Synthetic Route Benchmarking and Vendor Qualification

Procurement professionals evaluating commercial suppliers of dl‑codamine should request documentation of the synthetic route employed. The Eschweiler‑Clarke N‑methylation method delivers a 1.9‑fold higher yield (88.4 %) than the Mannich procedure (46.2 %), which directly impacts cost‑per‑gram and batch purity [4]. Vendors utilizing the higher‑yielding route are positioned to offer more competitive pricing at equivalent purity levels, a critical consideration for laboratories requiring multi‑gram quantities as a chromatographic reference standard or synthetic intermediate.

Technical Documentation Hub

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